molecular formula C20H21N3O5 B2694477 [(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 1210334-38-5

[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B2694477
CAS No.: 1210334-38-5
M. Wt: 383.404
InChI Key: JYQLYIFWRCGBHV-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound characterized by its distinctive structure comprising both a cyanocyclohexyl and a dioxoisoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves a multi-step process:

  • Formation of the cyanocyclohexyl intermediate: : This step includes the nitration of cyclohexane, followed by a series of reactions to introduce the cyanocarbonyl group.

  • Coupling reaction: : The cyanocyclohexyl intermediate is then reacted with methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate under appropriate conditions, often using a coupling agent such as EDCI or DCC, and in the presence of a catalyst like DMAP.

Industrial Production Methods

In industrial settings, the production process is scaled up with optimizations to enhance yield and purity. This involves using continuous flow reactors to control reaction conditions meticulously, ensuring consistency and efficiency in the production.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various reactions:

  • Oxidation: : Exposure to strong oxidizing agents can lead to the formation of oxidized derivatives.

  • Reduction: : Reductive conditions can modify the cyanocarbonyl group, potentially leading to amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur, replacing specific substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Typical conditions involve controlled temperatures ranging from -10°C to 100°C and inert atmospheres using nitrogen or argon.

Major Products

The major products depend on the specific reactions. For oxidation, oxidized forms such as carboxylic acids can be produced, while reduction can lead to amino derivatives. Substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is often used as a building block in synthetic organic chemistry for the development of more complex molecules.

Biology

In biology, it plays a role in the design of biomolecular probes and as a precursor in the synthesis of bioactive compounds.

Medicine

Medically, [(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is investigated for its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes or receptors.

Industry

In industry, it may be utilized in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which [(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate exerts its effects often involves interaction with molecular targets such as enzymes and receptors. The cyanocyclohexyl group can enhance binding affinity and specificity, while the dioxoisoindolyl moiety may play a role in inhibiting enzymatic activity through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • [(1-cyanocyclopentyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: : Similar structure but with a cyclopentyl group.

  • [(1-cyanocyclohexyl)carbamoyl]methyl 3-(2-oxo-3-dihydro-1H-isoindol-2-yl)propanoate: : Similar structure with a slightly modified isoindolyl moiety.

Uniqueness

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate stands out due to the specific combination of its functional groups, which provides it with a unique set of chemical properties, making it valuable for diverse applications in synthetic chemistry, biology, and medicine.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c21-13-20(9-4-1-5-10-20)22-16(24)12-28-17(25)8-11-23-18(26)14-6-2-3-7-15(14)19(23)27/h2-3,6-7H,1,4-5,8-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLYIFWRCGBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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